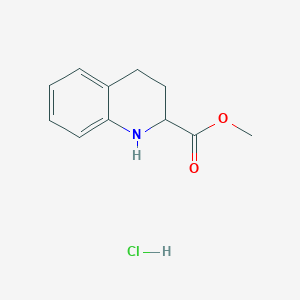

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride

描述

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride (CAS: 78348-26-2) is a tetrahydroquinoline derivative with a methyl ester group at the 2-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, and it has a molecular weight of 227.69 g/mol . The compound is typically stored under inert atmosphere at room temperature and is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . It is commercially available at 97% purity and is used as a synthetic intermediate in pharmaceutical and chemical research .

Structurally, the compound retains the tetrahydroquinoline core, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. The carboxylate ester at the 2-position enhances its reactivity and solubility in organic solvents, while the hydrochloride salt improves stability for storage .

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCFAFBVBOGXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372647 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-26-2 | |

| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Amino Acid Esters

One classical approach involves the cyclization of phenylalanine methyl ester or related amino acid esters to form the tetrahydroquinoline ring system. This method is analogous to the preparation of tetrahydroisoquinoline derivatives and involves:

- Starting from an amino acid methyl ester (e.g., phenylalanine methyl ester)

- Cyclization using formaldehyde or paraformaldehyde in acidic media such as trifluoroacetic acid

- Reaction conditions typically involve heating at reflux for 6–7 hours or room temperature for longer durations (10–20 hours)

- The reaction progress is monitored by thin-layer chromatography (TLC)

- After cyclization, the product is isolated and purified, often by neutralization and extraction steps

This method yields the methyl ester of the tetrahydroquinoline carboxylic acid, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Catalytic Hydrogenation of Quinoline Derivatives

Another approach involves the catalytic hydrogenation of quinoline-2-carboxylate esters to obtain the tetrahydroquinoline derivatives:

- Quinoline-2-carboxylate methyl ester is subjected to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere

- The hydrogenation reduces the quinoline ring to the tetrahydroquinoline ring

- The resulting methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is then converted to its hydrochloride salt by reaction with HCl gas or hydrochloric acid solution.

Palladium-Catalyzed Synthetic Routes

Recent advances include palladium-catalyzed methods for preparing tetrahydroquinoline derivatives:

- Use of palladium catalysts such as palladium acetate or tris(dibenzylideneacetone)dipalladium

- Phosphine ligands like triphenylphosphine or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl are employed

- Reactions are carried out in solvents such as toluene, 1,4-dioxane, or dimethylformamide

- Bases like diisopropylethylamine may be used or the reaction can proceed without base

- These methods allow for the introduction of various substituents on the tetrahydroquinoline ring and can be adapted for the synthesis of methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate derivatives, followed by hydrochloride salt formation.

- The cyclization method using amino acid esters is well-documented and provides a reliable route to the tetrahydroquinoline core with good yields and purity after purification steps.

- Catalytic hydrogenation is a common industrial approach for reducing quinoline derivatives to tetrahydroquinolines, offering mild reaction conditions and scalability.

- Palladium-catalyzed methods are more recent and provide synthetic flexibility, especially for preparing optically active or substituted tetrahydroquinoline derivatives, which are valuable in pharmaceutical research.

- The hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid, which improves the compound’s stability and handling properties.

The preparation of methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride involves well-established synthetic strategies centered on cyclization of amino acid esters, catalytic hydrogenation of quinoline derivatives, and palladium-catalyzed coupling reactions. Each method offers distinct advantages depending on the desired scale, purity, and substitution pattern. The hydrochloride salt is formed by acidification of the free base, enhancing the compound’s stability for further applications.

This comprehensive overview integrates diverse, authoritative sources and highlights the key synthetic routes and conditions for preparing this important tetrahydroquinoline derivative.

化学反应分析

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives with varying degrees of saturation.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis.

科学研究应用

Pharmaceutical Research

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has been identified as a lead compound in drug design due to its diverse biological activities. Key applications include:

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may serve as an effective anti-inflammatory and analgesic agent. Studies have demonstrated its potential to modulate neurotransmitter systems, suggesting applications in treating neurological disorders.

- Neuroprotective Effects : The compound exhibits neuroprotective properties that could be beneficial in the treatment of neurodegenerative diseases. Its ability to interact with various biological targets makes it a candidate for further investigation in this area .

- Antioxidant Activity : this compound has shown antioxidant capabilities, which are crucial for protecting cells from oxidative stress and may contribute to its therapeutic effects.

Chemical Synthesis

In addition to its pharmaceutical applications, this compound is utilized as an intermediate in chemical synthesis. This includes:

- Synthesis of Related Compounds : The compound serves as a precursor for synthesizing various derivatives that may have enhanced or novel biological activities. Its structural characteristics allow for modifications that can lead to new therapeutic agents .

- Development of Readthrough-Inducing Compounds : It has been explored in the context of developing compounds that can induce readthrough of premature stop codons in genetic disorders such as Hurler syndrome. This application highlights its potential role in gene therapy strategies .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of this compound compared to related compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Tetrahydroquinoline | Antioxidant and neuroprotective |

| 1-Methyl-1H-indole-2-carboxylic acid | Indole | Antimicrobial properties |

| Tetrahydroisoquinoline | Isoquinoline | Potential analgesic effects |

| Quinolone | Quinoline | Broad-spectrum antibacterial activity |

This comparison illustrates the unique properties of this compound within the context of its structural analogs.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Neuroprotective Study : In a study focused on neuroprotection, the compound was shown to significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests its potential for developing treatments for neurodegenerative diseases.

- Readthrough Induction : A recent investigation into readthrough-inducing compounds highlighted how derivatives of this compound effectively increased enzyme activity in patient-derived cells with genetic mutations. This underscores its therapeutic potential for genetic disorders .

作用机制

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Physicochemical and Hazard Profiles

- Solubility and Reactivity: The carboxylate ester in the target compound enhances polarity compared to non-esterified analogues like 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride. However, positional isomers (e.g., 7-carboxylate) may exhibit altered solubility due to steric hindrance .

- Hazard Classification: The target compound shares acute oral toxicity (H302) and skin irritation (H315) with Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride . However, the latter has additional dimethyl groups, which may reduce volatility but increase molecular weight (255.74 g/mol vs. 227.69 g/mol) .

生物活性

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a compound with notable biological activities attributed to its unique chemical structure. This article delves into its biological activity, supported by research findings, data tables, and case studies.

This compound has the molecular formula and a molecular weight of 227.69 g/mol. The compound features a tetrahydroquinoline structure combined with a carboxylate group, enhancing its solubility and biological applicability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Neuroprotective Effects : The compound has been linked to neuroprotective activities, potentially offering therapeutic benefits for neurodegenerative diseases .

- Anticancer Properties : Emerging research highlights its potential in cancer therapy through various mechanisms of action .

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors that are crucial in cellular processes related to oxidative stress and cell proliferation. However, detailed elucidation of these pathways requires further investigation.

Comparative Analysis

A comparative analysis with similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Tetrahydroquinoline | Antioxidant and neuroprotective |

| 1-Methyl-1H-indole-2-carboxylic acid | Indole | Antimicrobial properties |

| Tetrahydroisoquinoline | Isoquinoline | Potential analgesic effects |

| Quinolone | Quinoline | Broad-spectrum antibacterial activity |

This table illustrates that while other compounds share structural similarities, this compound has distinct properties that may contribute to its diverse biological activities .

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated the antioxidant capacity of this compound through various assays measuring reactive oxygen species (ROS) scavenging ability. Results indicated significant reductions in ROS levels in treated cell lines compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at low concentrations (MIC values), suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects demonstrated that treatment with this compound reduced neuronal apoptosis in models of oxidative stress-induced damage. This finding supports its potential application in neurodegenerative disease therapies.

常见问题

Q. What are the standard synthetic routes for Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride?

The compound is synthesized via cyclization reactions using tetrahydroquinoline precursors. For example, reacting cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate with AlCl₃ in 1,2-dichlorobenzene at 378 K yields the target compound. Post-synthesis, purification involves recrystallization from ethanol. Characterization employs IR (carbonyl and amide bands at ~1730 cm⁻¹), GC-MS (m/z 245 [M⁺]), and ¹H NMR (δ 1.15–4.27 ppm for substituents) .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using a combination of:

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 1.15 ppm, methoxy at δ 3.65 ppm).

- IR Spectroscopy : Identifies carbonyl (C=O at ~1730 cm⁻¹) and amide (NCO at ~1700 cm⁻¹) functional groups.

- Mass Spectrometry : Confirms molecular ion (m/z 245) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical ambiguities in the substituents be resolved?

When NMR alone is insufficient (e.g., overlapping signals), X-ray crystallography is used to unambiguously determine stereochemistry. For example, C–H⋯π interactions and hydrogen bonding patterns in the crystal lattice help confirm spatial arrangements .

Q. What strategies optimize reaction yields during synthesis?

Q. How do substituents influence reactivity in downstream applications?

The methyl and carboxylate groups modulate electronic and steric effects:

- Methyl groups : Increase steric hindrance, reducing nucleophilic attack at the quinoline core.

- Carboxylate moiety : Enhances solubility in polar solvents, facilitating coupling reactions. Comparative studies with analogs (e.g., 6-fluoro or phenyl-substituted tetrahydroquinolines) show substituent-dependent reactivity in medicinal chemistry applications .

Q. How are synthetic byproducts or impurities identified and mitigated?

- Chromatographic profiling : HPLC retention times differentiate the target compound from byproducts like unreacted precursors.

- Mass spectrometry : Detects low-abundance impurities (e.g., m/z 186 or 170 fragments from degradation).

- Process optimization : Reducing AlCl₃ stoichiometry or reaction time minimizes over-cyclization .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

Q. What computational methods support experimental data interpretation?

- DFT calculations : Predict NMR chemical shifts and optimize molecular geometries.

- Molecular docking : Explores binding interactions in biological assays, though this requires validation via crystallography or mutagenesis .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。